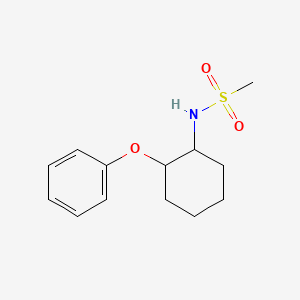
N-(2-phenoxycyclohexyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-phenoxycyclohexyl)methanesulfonamide: is an organic compound with the molecular formula C13H13NO3S. It is a member of the sulfonamide family, which is characterized by the presence of a sulfonyl group attached to an amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-phenoxycyclohexyl)methanesulfonamide typically involves the reaction of 2-phenoxycyclohexylamine with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid produced during the reaction. The general reaction scheme is as follows:
2-phenoxycyclohexylamine+methanesulfonyl chloride→this compound+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: N-(2-phenoxycyclohexyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used
Scientific Research Applications
Chemistry: N-(2-phenoxycyclohexyl)methanesulfonamide is used as a reagent in organic synthesis. It can serve as a precursor for the synthesis of more complex molecules and as a protecting group for amines.
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. Its sulfonamide group can mimic the structure of natural substrates, making it useful in enzyme assays.
Medicine: Sulfonamide derivatives, including this compound, have potential applications as antimicrobial agents. They can inhibit the growth of bacteria by interfering with folic acid synthesis.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications .
Mechanism of Action
The mechanism of action of N-(2-phenoxycyclohexyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to the active site of enzymes, inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the enzyme and the specific interaction involved. The compound can also disrupt protein-protein interactions, leading to changes in cellular pathways and functions .
Comparison with Similar Compounds
- N-(2-Phenoxyethyl)methanesulfonamide
- N-(2,6-Dimethylphenyl)methanesulfonamide
- N-(4-Hydroxycyclohexyl)methanesulfonamide
Comparison: N-(2-phenoxycyclohexyl)methanesulfonamide is unique due to its specific cyclohexyl group, which imparts distinct chemical and physical properties. Compared to N-(2-phenoxyethyl)methanesulfonamide, the cyclohexyl group provides greater steric hindrance, potentially affecting its reactivity and binding affinity. The presence of the phenoxy group also contributes to its unique electronic properties, making it different from other similar compounds .
Properties
IUPAC Name |
N-(2-phenoxycyclohexyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c1-18(15,16)14-12-9-5-6-10-13(12)17-11-7-3-2-4-8-11/h2-4,7-8,12-14H,5-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCMBADJCCIGXBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1CCCCC1OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Azabicyclo[2.2.1]heptan-2-yl-[5-(methoxymethyl)-2-methylfuran-3-yl]methanone](/img/structure/B6897504.png)
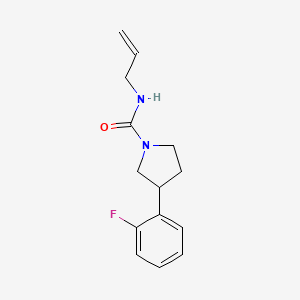
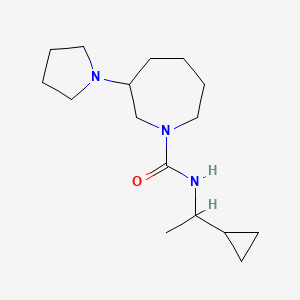
![Oxolan-2-yl(4,6,7,8-tetrahydrothieno[3,2-c]azepin-5-yl)methanone](/img/structure/B6897525.png)
![1-methyl-N-[(1-methylimidazol-2-yl)methyl]-3,4-dihydro-2H-naphthalen-1-amine](/img/structure/B6897526.png)
![N-[(4-fluorophenyl)-pyrimidin-2-ylmethyl]-N-methylacetamide](/img/structure/B6897537.png)
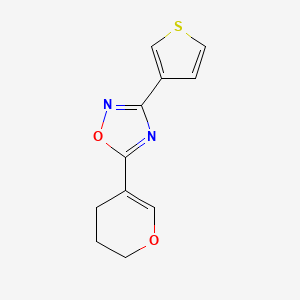
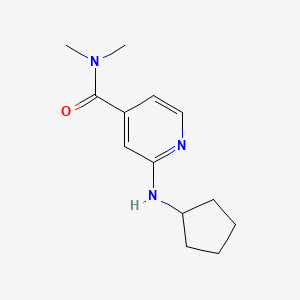
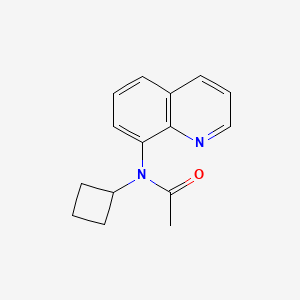
![2,2-Dimethyl-1-[4-(oxan-4-ylmethyl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B6897568.png)
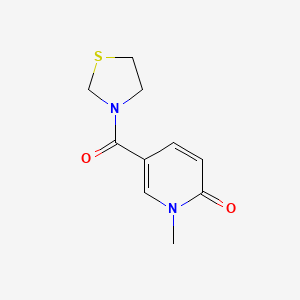
![[3-[(dimethylamino)methyl]pyrrolidin-1-yl]-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone](/img/structure/B6897584.png)
![(8-chloro-3,4-dihydro-2H-quinolin-1-yl)-(7-oxabicyclo[2.2.1]heptan-2-yl)methanone](/img/structure/B6897587.png)
![(5,7-difluoro-3,4-dihydro-2H-quinolin-1-yl)-(7-oxabicyclo[2.2.1]heptan-2-yl)methanone](/img/structure/B6897588.png)
